molecular formula C19H24N6 B4924365 4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine

4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine

Cat. No.: B4924365
M. Wt: 336.4 g/mol
InChI Key: FIPOZFLDRZCUHX-UHFFFAOYSA-N
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Description

4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine is a complex organic compound that features a piperidine ring substituted with both a benzyltriazole and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyltriazole and imidazole intermediates, followed by their coupling with a piperidine derivative.

    Preparation of Benzyltriazole Intermediate: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction between benzyl azide and an alkyne.

    Preparation of Imidazole Intermediate: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Coupling Reaction: The final step involves the coupling of the benzyltriazole and imidazole intermediates with a piperidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole and imidazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl group on the triazole ring can be substituted with various electrophiles under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the triazole and imidazole rings.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

Mechanism of Action

The mechanism of action of 4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine involves its interaction with specific molecular targets. The triazole and imidazole rings can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(imidazol-1-ylmethyl)benzene: Similar in structure but lacks the piperidine ring.

    4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Contains both imidazole and triazole rings but with different substituents.

Uniqueness

4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine is unique due to the presence of both a benzyltriazole and an imidazole moiety on a piperidine ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-2-4-16(5-3-1)10-18-14-25(23-22-18)12-17-6-8-24(9-7-17)13-19-11-20-15-21-19/h1-5,11,14-15,17H,6-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOZFLDRZCUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)CC3=CC=CC=C3)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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